molecular formula C4H2F2N2 B1360292 3,6-Difluoropyridazine CAS No. 33097-39-1

3,6-Difluoropyridazine

Cat. No. B1360292
CAS RN: 33097-39-1
M. Wt: 116.07 g/mol
InChI Key: RVECZHFENFMRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoropyridazine is a chemical compound with the molecular formula C4H2F2N2 and a molecular weight of 116.07 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,6-Difluoropyridazine is 1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H . This indicates that the molecule consists of a pyridazine ring with fluorine atoms attached at the 3rd and 6th positions.


Physical And Chemical Properties Analysis

3,6-Difluoropyridazine has a density of 1.4±0.1 g/cm3, a boiling point of 204.3±20.0 °C at 760 mmHg, and a flash point of 77.4±21.8 °C . It is a solid powder at ambient temperature .

Scientific Research Applications

  • Summary of the Application : 3,6-Difluoropyridazine is used in the synthesis of 3-Aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines, which have shown some herbicidal activity .
  • Methods of Application or Experimental Procedures : These compounds were prepared from the condensation of various substituted phenols with starting material 3,6-dichloropyradazine and its fluorinated derivative, 3,6-difluoropyridazine . The compounds were characterized by 1H NMR and elemental analyses, and some of the compounds were confirmed by IR .
  • Results or Outcomes : Preliminary bioassay indicates that some of the title compounds showed herbicidal activity to some extents against Brassica napus and Echinochloa crus-gall . For example, at 100 μg/mL, the inhibition of compounds III_3, III_8, and IV_2 against E. crus-gall are 95.7%, 96.1% and 91.2%, respectively .

Safety And Hazards

3,6-Difluoropyridazine is harmful if swallowed or inhaled, and it causes skin and eye irritation . It’s recommended to wear suitable personal protective equipment when handling this compound .

properties

IUPAC Name

3,6-difluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECZHFENFMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186755
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoropyridazine

CAS RN

33097-39-1
Record name Pyridazine, 3,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Difluoropyridazine
Reactant of Route 2
3,6-Difluoropyridazine
Reactant of Route 3
3,6-Difluoropyridazine
Reactant of Route 4
3,6-Difluoropyridazine
Reactant of Route 5
3,6-Difluoropyridazine
Reactant of Route 6
3,6-Difluoropyridazine

Citations

For This Compound
36
Citations
M Zhang, FZ Hu, YQZOU ZHU, BY LIU - Chinese Journal of Organic …, 2007 - sioc-journal.cn
A series of novel 3-(un) substituted benzyloxy-6-fluoropyridazine derivatives were synthesized by reaction of different benzyl alcohols with 3, 6-difluoropyridazine in CH 3 CN catalyzed …
Number of citations: 1 sioc-journal.cn
FZ Hu, M Zhang, HB Song, XM Zou… - … Section E: Structure …, 2005 - scripts.iucr.org
The title molecule, C11H9FN2O, was synthesized from 3,6-difluoropyridazine, benzyl alcohol and sodium hydroxide in CH3CN under reflux. The asymmetric unit contains two …
Number of citations: 1 scripts.iucr.org
W Zhan-ping, HU Fang-zhong, ZOU Xiao-mao… - 农药学学报, 2004 - nyxxb.cn
3-Aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines were prepared from the condensation of various substituted phenols with starting material 3, 6-dichloropyradazine and …
Number of citations: 1 www.nyxxb.cn
M Zhang, FZ Hu, T Zhao, LQ Yang… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A variety of 3‐N‐substituted amino‐6‐benzyloxypyridazine derivatives were designed and synthesized in satisfactory yields. Their structures were confirmed by IR, 1 H‐NMR, and …
Number of citations: 4 onlinelibrary.wiley.com
F Zeng, D Alagille, GD Tamagnan… - ACS Medicinal …, 2010 - ACS Publications
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques in vitro using synthetic aggregates of Aβ 1−40 . Binding affinities of these …
Number of citations: 17 pubs.acs.org
MA Fox, DM Lemal, DW Johnson… - The Journal of Organic …, 1982 - ACS Publications
Photorearrangement of chlorinated pyridazines to chlorinated pyrazines proceeds with predictable regiocontrol if radical-stabilizing substituents are located at C4 and C6 of the …
Number of citations: 10 pubs.acs.org
F Hu, X Wang, K Ren, H Yang - Chinese Journal of Organic …, 2002 - sioc-journal.cn
研究了芳氧基哒嗪氧基乳酸酯合成条件, 发现可通过两种途径来合成. 研究了起始物中卤素原子对其亲核取代反应的影响. 通过分子力学和量化计算, 发现 3, 6? 二氟哒嗪在亲核取代反应中较…
Number of citations: 0 sioc-journal.cn
GB Barlin - Australian journal of chemistry, 1986 - CSIRO Publishing
A series of 3-alkoxy-6-halogeno-2-phenyl(and 4′-substituted phenyl) imidazo [1,2-b] pyridazines (1) and 3-methoxy-2,6- diphenylimidazo [1,2-b] pyridazine have been prepared from …
Number of citations: 12 www.publish.csiro.au
F Toudic, A Turck, N Plé, G Queguiner… - Journal of …, 2003 - Wiley Online Library
The regioselectivity of the metalation of 2‐chloro‐6‐methoxypyrazine, 2‐fluoro‐6‐methoxypyrazine and 3‐fluoro‐6‐chloropyridazine was studied; the relative ortho‐directing power was …
Number of citations: 20 onlinelibrary.wiley.com
DMW Van den Ham, GFS Harrison… - Recueil des Travaux …, 1975 - Wiley Online Library
The electrochemical reduction process of fluoro‐substituted aza‐aromatics can well be described by the pattern which is normally postulated for aryl halogenides, ie fission of the carbon…
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.